molecular formula C12H17NO3 B12081487 2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid

2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid

Cat. No.: B12081487
M. Wt: 223.27 g/mol
InChI Key: UCIQZZZZJJKWEG-UHFFFAOYSA-N
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Description

2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid is a chemical compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and a carboxylic acid group. The compound also features a cyclohexyl group with an ethyl substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-ethylcyclohexanone with an appropriate nitrile to form the oxazole ring. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group or the ethyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to active sites or other functional groups within biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
  • 2-(2-Aminopyridin-4-yl)oxazole-4-carboxylic acid

Uniqueness

2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid is unique due to the presence of the ethylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(4-ethylcyclohexyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H17NO3/c1-2-8-3-5-9(6-4-8)11-13-10(7-16-11)12(14)15/h7-9H,2-6H2,1H3,(H,14,15)

InChI Key

UCIQZZZZJJKWEG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2=NC(=CO2)C(=O)O

Origin of Product

United States

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